molecular formula C4H12BrP B1580692 Tetramethylphosphonium bromide CAS No. 4519-28-2

Tetramethylphosphonium bromide

Cat. No. B1580692
CAS RN: 4519-28-2
M. Wt: 171.02 g/mol
InChI Key: ZTXFOCMYRCGSMU-UHFFFAOYSA-M
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Description

Tetramethylphosphonium bromide is an organophosphorus compound with the formula (CH3)4PBr . It is a white, water-soluble solid, the salt of the cation tetramethyl phosphonium and the bromide anion .


Synthesis Analysis

This compound is prepared by treating trimethylphosphine with methyl bromide .


Molecular Structure Analysis

The molecular formula of this compound is C4H12BrP . Its average mass is 171.016 Da and its monoisotopic mass is 169.985992 Da .


Chemical Reactions Analysis

Deprotonation of this compound gives methylenetrimethylphosphine ylide, which can sustain a second deprotonation . The latter is a precursor to many coordination complexes .


Physical And Chemical Properties Analysis

This compound is a white solid . It is water-soluble and is stable in air .

Scientific Research Applications

Radioactive Waste Treatment

Tetraphenylphosphonium bromide (TPPB) has been utilized in the removal of technetium from radioactive waste streams. It's noted for its stability at neutral pH but degrades under alkaline conditions to triphenylphosphonium oxide (TPPO) and triphenylphosphine (TPP) through alkaline hydrolysis and radiolysis. The degradation kinetics and the solubility of various radionuclides in solutions containing TPPB and its degradation products have been studied, highlighting its potential in radioactive waste management (Aldridge et al., 2007).

Catalysis in Chemical Synthesis

TPPB has been used as a catalyst in the transformation of aromatic aldehydes to phenyl esters under oxidative N-heterocyclic carbene catalysis. This approach demonstrated moderate yields under mild and organocatalytic conditions, showcasing TPPB's role in facilitating specific chemical reactions (Ramanjaneyulu et al., 2014).

Polymer Solar Cells

In the field of renewable energy, TPPB has been explored as an electron-transporting layer material for high-efficiency polymer solar cells. Its use has led to significantly higher power conversion efficiencies in various active layer devices compared to conventional materials, marking its importance in the advancement of solar technology (Gupta et al., 2018).

Organic Chemistry

TPPB has facilitated the synthesis of m-fluoro aromatic derivatives, acting as a catalyst in reactions involving m-nitroaryl derivatives with potassium fluoride. This role underlines its significance in creating specific chemical structures efficiently (Suzuki et al., 1990).

Crystal Structure Studies

The preparation and crystal structure of tetraphenylphosphonium triiodotetrabromide, a derivative of TPPB, were explored, contributing to the understanding of the structural aspects of such compounds. This research is crucial in the field of inorganic chemistry, particularly in studying the properties and applications of complex bromide structures (Minkwitz et al., 2001).

Hydrate Crystal Growth Inhibition

In a study focusing on the inhibition of tetrahydrofuran hydrate crystal growth, tetraalkylphosphonium bromide salts, including variants of TPPB, demonstrated superior performance compared to tetraalkylammonium bromide salts. This finding is particularly relevant in chemical engineering and the study of crystal growth inhibition (Kelland et al., 2013).

Safety and Hazards

Tetramethylphosphonium bromide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tetramethylphosphonium bromide plays a significant role in biochemical reactions, particularly in the formation of phosphonium ylides. These ylides are crucial intermediates in the Wittig reaction, which is widely used in organic synthesis to form alkenes. This compound interacts with enzymes and proteins that facilitate the deprotonation process, leading to the formation of methylenetrimethylphosphine ylide . This interaction is essential for the subsequent steps in the synthesis of various organic compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. The compound can affect cellular metabolism by modifying the activity of enzymes involved in metabolic pathways. For instance, this compound can inhibit or activate specific enzymes, leading to changes in the metabolic flux and levels of metabolites within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, affecting the overall cellular function. This compound can also participate in the formation of coordination complexes with transition metals, further influencing biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Toxic or adverse effects may be observed at high doses, including potential damage to cellular structures and disruption of normal cellular activities .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with enzymes and proteins within those compartments, affecting the overall biochemical reactions and cellular processes .

properties

IUPAC Name

tetramethylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXFOCMYRCGSMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326796
Record name Tetramethylphosphonium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4519-28-2
Record name Phosphonium, tetramethyl-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4519-28-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetramethylphosphonium bromide
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Record name Tetramethylphosphonium bromide
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Record name Tetramethylphosphonium bromide
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Record name TETRAMETHYLPHOSPHONIUM BROMIDE
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Q & A

Q1: How does tetramethylphosphonium bromide interact with the water-stabilized cavitands described in the research, and what is the significance of this interaction?

A1: The research demonstrates that in a chloroform solution saturated with water, the water-stabilized cavitands form a stable 1:1 inclusion complex with this compound. [] This interaction is significant because the cationic tetramethylphosphonium is incorporated into the pi-basic cavity of the cavitand. The driving force for this encapsulation arises from the water molecules present. They form a hydrogen-bonding network that stabilizes the entire complex, effectively "sealing" the cavitand's cavity with the guest molecule inside. This highlights the cavitand's ability to act as a molecular container, selectively encapsulating guest molecules with the assistance of water.

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